1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Catalog No.
S549051
CAS No.
M.F
C33H50Cl2N2O6
M. Wt
641.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]...

Product Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Molecular Formula

C33H50Cl2N2O6

Molecular Weight

641.7 g/mol

InChI

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;;

InChI Key

JKAQFPBRMVEHBD-CHBZAFCASA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

K7174; K 7174; K-7174; K-7174-2HCl; K-7174 dihydrochloride.

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Description

The exact mass of the compound K-7174 dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

“K-7174 dihydrochloride” is a homopiperazine with dual GATA and proteasome inhibitory activity . It selectively inhibits GATA-mediated gene regulations in cultures (10-30 μM; VCAM-1 expression in HUVECs or Epo suppression in Hep3B cells) and in vivo (30 mg/kg in mice via i.p. against IL-1beta- or TNF-alpha-induced anemia) . It also exhibits anti-myeloma activity in vitro (10-25 μM) and in vivo (50 mg/kg/day p.o. in mice) by targeting the active pockets of β1, β2 and β5 subunits of proteasome along hydrophobic grooves in the direction of the β7, β1 and β4 subunits in a manner distinct from that of bortezomib .

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane; dihydrochloride, commonly referred to as K-7174 dihydrochloride, is a synthetic compound characterized by its complex structure which includes a diazepane ring and multiple methoxy-substituted phenyl groups. The presence of the 3,4,5-trimethoxyphenyl moiety enhances its lipophilicity and potential interactions with biological targets. K-7174 is primarily recognized for its dual inhibitory activity against GATA transcription factors and proteasomes, making it a compound of significant interest in cancer research and inflammation studies.

  • K-7174 dihydrochloride inhibits the proteasome, a cellular complex responsible for protein degradation []. This disrupts cancer cell homeostasis by preventing the breakdown of unwanted proteins.
  • It also acts as a GATA inhibitor []. GATA factors are transcription factors involved in blood cell development. Inhibiting specific GATA factors might be beneficial in certain cancers.
  • The exact details of how K-7174 dihydrochloride interacts with these targets and exerts its anti-cancer effects are still under investigation.
  • As a research compound, detailed safety information is not readily available.
  • It's important to handle it with care following general laboratory safety protocols for unknown compounds.
  • Due to its unknown toxicity, avoiding inhalation, ingestion, and skin contact is advisable.

K-7174 dihydrochloride exhibits significant biological activity, primarily through its inhibition of GATA-mediated gene regulation and proteasome activity. It selectively inhibits the binding activity to GATA motifs in gene promoters, thereby regulating the expression of various genes involved in cellular processes such as apoptosis and cell adhesion. This unique mechanism positions K-7174 as a valuable compound for studying cancer biology and inflammatory responses.

The synthesis of K-7174 dihydrochloride involves a multi-step process:

  • Wittig Olefination: This reaction forms the alkenyl chains attached to the diazepane.
  • Bis-Alkylation: The homopiperazine structure is bis-alkylated to introduce the necessary substituents.
  • Iodine-Catalyzed Isomerization: This step converts the Z-isomer to the E-isomer, which is essential for the compound's biological activity.

K-7174 dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a model compound for studying homopiperazine derivatives and their reactions.
  • Biology: The compound's ability to inhibit cell adhesion and induce apoptosis makes it valuable for studying cellular processes.
  • Medicine: K-7174 has shown anti-tumor activity and is used in cancer research due to its unique mechanism of action targeting transcriptional regulation and protein degradation pathways.

Several compounds share structural or functional similarities with K-7174 dihydrochloride:

Compound NameDescriptionUnique Features
BortezomibA proteasome inhibitor used in multiple myeloma treatmentDifferent mechanism of action compared to K-7174
MG132A broad-spectrum proteasome inhibitorLess specificity towards GATA transcription factors
TraxivitugTargets similar pathways but with different molecular targetsDistinct targets compared to K-7174

K-7174 dihydrochloride stands out due to its specific inhibition of GATA-mediated gene regulation, which is not commonly found among other proteasome inhibitors. This unique mechanism may provide insights into novel therapeutic strategies targeting both transcriptional regulation and protein degradation pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

640.3045927 g/mol

Monoisotopic Mass

640.3045927 g/mol

Heavy Atom Count

43

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Fujiwara T, Ikeda T, Nagasaka Y, Okitsu Y, Katsuoka Y, Fukuhara N, Onishi Y, Ishizawa K, Ichinohasama R, Tomosugi N, Harigae H. A low-molecular-weight compound K7174 represses hepcidin: possible therapeutic strategy against anemia of chronic disease. PLoS One. 2013 Sep 27;8(9):e75568. doi: 10.1371/journal.pone.0075568. eCollection 2013. PubMed PMID: 24086573; PubMed Central PMCID: PMC3785497.
2: Kikuchi J, Yamada S, Koyama D, Wada T, Nobuyoshi M, Izumi T, Akutsu M, Kano Y, Furukawa Y. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases. J Biol Chem. 2013 Aug 30;288(35):25593-602. doi: 10.1074/jbc.M113.480574. Epub 2013 Jul 22. PubMed PMID: 23878197; PubMed Central PMCID: PMC3757220.
3: Kikuchi J, Shibayama N, Yamada S, Wada T, Nobuyoshi M, Izumi T, Akutsu M, Kano Y, Sugiyama K, Ohki M, Park SY, Furukawa Y. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. PLoS One. 2013 Apr 11;8(4):e60649. doi: 10.1371/journal.pone.0060649. Print 2013. PubMed PMID: 23593271; PubMed Central PMCID: PMC3623906.
4: Shimada T, Hiramatsu N, Okamura M, Hayakawa K, Kasai A, Yao J, Kitamura M. Unexpected blockade of adipocyte differentiation by K-7174: implication for endoplasmic reticulum stress. Biochem Biophys Res Commun. 2007 Nov 16;363(2):355-60. Epub 2007 Sep 6. PubMed PMID: 17869220.
5: Takano Y, Hiramatsu N, Okamura M, Hayakawa K, Shimada T, Kasai A, Yokouchi M, Shitamura A, Yao J, Paton AW, Paton JC, Kitamura M. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response. Biochem Biophys Res Commun. 2007 Aug 24;360(2):470-5. Epub 2007 Jun 26. PubMed PMID: 17604001.
6: Nakano Y, Imagawa S, Matsumoto K, Stockmann C, Obara N, Suzuki N, Doi T, Kodama T, Takahashi S, Nagasawa T, Yamamoto M. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease. Blood. 2004 Dec 15;104(13):4300-7. Epub 2004 Aug 24. PubMed PMID: 15328158.
7: Imagawa S, Nakano Y, Obara N, Suzuki N, Doi T, Kodama T, Nagasawa T, Yamamoto M. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA. FASEB J. 2003 Sep;17(12):1742-4. Epub 2003 Jul 18. PubMed PMID: 12958195.
8: Umetani M, Nakao H, Doi T, Iwasaki A, Ohtaka M, Nagoya T, Mataki C, Hamakubo T, Kodama T. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA. Biochem Biophys Res Commun. 2000 Jun 7;272(2):370-4. PubMed PMID: 10833420.

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